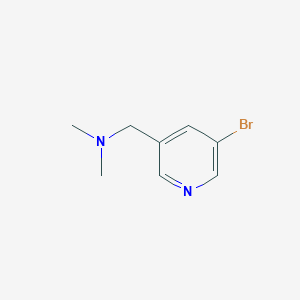
1-(5-溴吡啶-3-基)-N,N-二甲基甲胺
描述
Synthesis Analysis
The synthesis of bromopyridine derivatives is well-documented in the provided papers. For instance, an efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis to yield the final product . Although the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is not explicitly detailed, similar synthetic strategies involving halogenation and amination reactions could be applicable.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by X-ray diffraction and spectroscopic methods. For example, the crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine shows molecules linked via pairs of N—H⋯N hydrogen bonds, forming inversion dimers . Similarly, the structure of antipyrine-like derivatives is stabilized by a combination of hydrogen bonds and π-interactions . These findings suggest that 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine may also exhibit significant intermolecular interactions, potentially affecting its crystalline and solid-state properties.
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers do not provide specific reactions for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, but the reported synthesis and structural analyses of related compounds imply that bromine could act as a reactive site for further functionalization or cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are closely related to their molecular structures. The presence of halogen atoms and substituents like methoxy groups can affect properties such as solubility, melting point, and reactivity. The papers discuss the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromopyridine ligands, indicating that these compounds may have interesting photophysical properties . Although the exact properties of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine are not detailed, it can be inferred that its bromine atom and dimethylamino group would influence its chemical behavior and interactions.
科学研究应用
神经激肽-1受体拮抗作用
1-(5-溴吡啶-3-基)-N,N-二甲基甲胺显示出作为神经激肽-1(NK1)受体拮抗剂的潜力。该受体参与多种生理过程,包括疼痛感知和应激反应。Harrison等人(2001年)合成了一个与1-(5-溴吡啶-3-基)-N,N-二甲基甲胺在结构上相关的化合物,发现在恶心和抑郁的临床前试验中具有有效性(Harrison et al., 2001)。
抗菌和抗真菌活性
B. G. Rao等人(2013年)合成了1-(5-溴吡啶-3-基)-N,N-二甲基甲胺的衍生物,并评估了其抗菌和抗真菌性能,结果显示可接受。这表明在开发新的抗微生物药物方面具有潜在应用(Rao, Prasad & Rao, 2013)。
化学合成和表征
Kolomeitsev等人(1996年)探索了与1-(5-溴吡啶-3-基)-N,N-二甲基甲胺相关的化合物的化学性质。他们的工作包括合成N-(溴二氟甲基)和N-(2-溴-1,1,2,2-四氟甲基)吡啶溴化物,有助于理解这类化合物的化学行为(Kolomeitsev et al., 1996)。
在药物发现中的潜力
Y. Hirokawa等人(2000年)进行了一项研究,重点关注与1-(5-溴吡啶-3-基)-N,N-二甲基甲胺在结构上相关的化合物的合成,突出了其在多巴胺和5-羟色胺受体拮抗剂中的作用。这表明其在开发针对神经系统疾病的新药物方面具有潜力(Hirokawa, Horikawa & Kato, 2000)。
催化应用
G. Sengupta等人(2018年)研究了一个涉及与1-(5-溴吡啶-3-基)-N,N-二甲基甲胺相关的结构的溴端金属-金属键合复合物。他们的发现对催化过程具有重要意义,特别是在烯烃氮杂环化反应中,这在有机合成中非常重要(Sengupta, Pandey, De, Ramapanicker & Bera, 2018)。
安全和危害
“1-(5-Bromopyridin-3-yl)methanamine” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information pictogram is GHS06, which represents a skull and crossbones . The precautionary statements are P301 + P310, which means if swallowed, immediately call a poison center or doctor .
属性
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVKZWZFMYZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470260 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
CAS RN |
908864-98-2 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

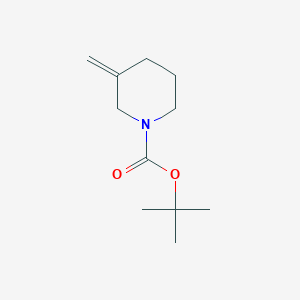
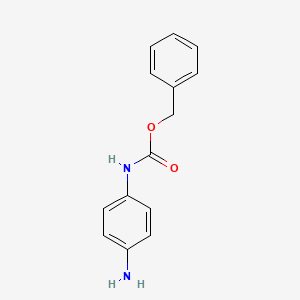
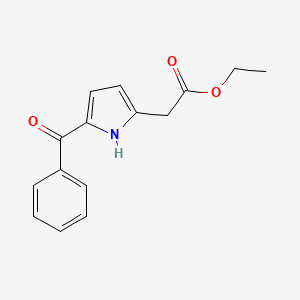
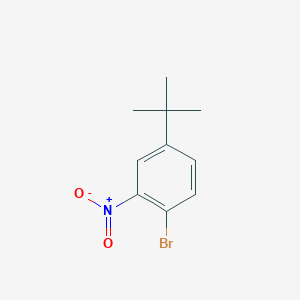
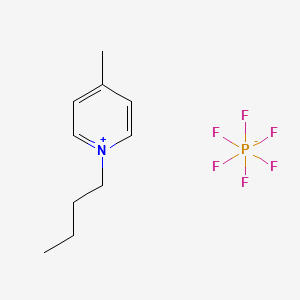
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
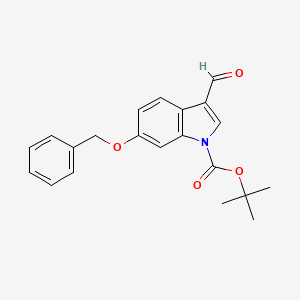
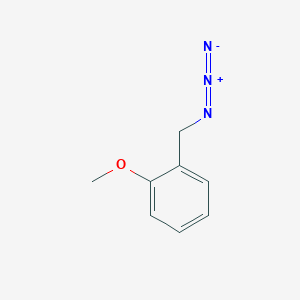
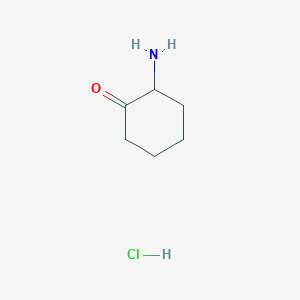
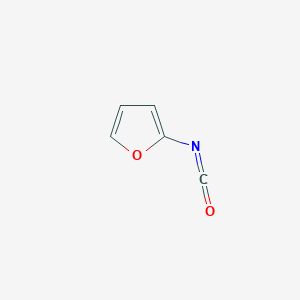

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

